1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Overview
Description
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene is a chemical compound with the CAS Number: 117943-37-0 . It has a molecular weight of 348.52 and its IUPAC name is 1,2-difluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H34F2/c1-2-3-17-4-6-18(7-5-17)8-9-19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3/t17-,18-,19-,20- . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a mesomorphic range of 37 to 107 degrees Celsius . It is soluble in toluene .Scientific Research Applications
Dielectric Properties in Liquid Crystals
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene has been extensively studied for its dielectric properties, particularly in liquid crystal mixtures. Ma et al. (2013) observed significant anisotropic dielectric properties in fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures containing this compound. They found that the mixing proportions greatly influence the dielectric constants along the molecular axis, contributing to the understanding of liquid crystal behaviors in different temperature and composition conditions (Ma et al., 2013).
Dipole-Dipole Interactions in Anisotropic Solutions
Another significant area of research is the study of dipole-dipole interactions within anisotropic solutions. Toriyama et al. (1996) investigated these interactions using anisotropic solutions of structurally similar dipolar solutes, including 1,2-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene. Their work highlights the complexity of molecular interactions in orientationally ordered environments, contributing to our understanding of molecular behavior in specialized contexts (Toriyama et al., 1996).
Synthesis and Chemical Reactions
Zheng Guo-jun (2010) detailed the synthesis process of liquid crystals containing a terminal difluoroethyleneoxy group with a phenylbicyclohexane backbone. This synthesis process, involving reactions such as coupling, dehydration, and hydrogenation, further underscores the chemical versatility of the 1,2-difluoro compound and its derivatives (Zheng Guo-jun, 2010).
Liquid Crystal Monomers and Environmental Impact
Recently, Xinyi Wang et al. (2022) studied the metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a compound related to this compound. Their research revealed significant environmental and toxicological implications of such compounds, highlighting the importance of understanding the ecological and human safety impact of these materials (Xinyi Wang et al., 2022).
Properties
IUPAC Name |
1,2-difluoro-4-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F2/c1-2-3-17-4-6-18(7-5-17)8-9-19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPXFSKUGZEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343149 | |
Record name | 1,2-DIFLUORO-4-[TRANS-4-[2-(TRANS-4-PROPYLCYCLOHEXYL)ETHYL]CYCLOHEXYL]BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117943-37-0 | |
Record name | 1,2-DIFLUORO-4-[TRANS-4-[2-(TRANS-4-PROPYLCYCLOHEXYL)ETHYL]CYCLOHEXYL]BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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